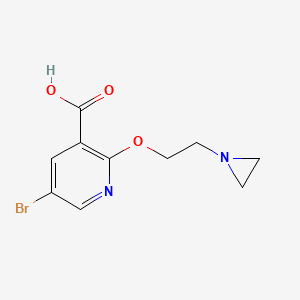
2-(3,4-Dimethoxy-phenyl)-1-(5-methyl-pyridin-2-yl)ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-Dimethoxy-phenyl)-1-(5-methyl-pyridin-2-yl)ethylamine, also known as 2,3,4-trimethoxyphenethylamine, is a novel compound with potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. It is a derivative of phenethylamine and is structurally related to other compounds such as mescaline and amphetamine. 2,3,4-trimethoxyphenethylamine has been studied for its ability to act as a monoamine transporter inhibitor and for its potential as a novel drug for the treatment of neurological disorders.
Scientific Research Applications
1. Antitumor Activities
2-(3,4-Dimethoxy-phenyl)-1-(5-methyl-pyridin-2-yl)ethylamine and its analogues have been explored for antitumor properties. Aliano et al. (1984) synthesized various analogues and tested them for amplifying phleomycin's antitumor effects in mice, indicating potential in cancer treatment research (Aliano et al., 1984).
2. Antimicrobial Applications
Compounds similar to 2-(3,4-Dimethoxy-phenyl)-1-(5-methyl-pyridin-2-yl)ethylamine have been studied for their antimicrobial properties. For instance, Bayrak et al. (2009) synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities, contributing to the search for new antimicrobial agents (Bayrak et al., 2009).
3. Asymmetric Synthesis and Catalysis
The compound and its derivatives are used in asymmetric synthesis. Liu et al. (2009) utilized a related organopalladium complex for asymmetric hydrophosphination reactions, demonstrating its utility in creating chiral molecules (Liu et al., 2009). Additionally, Ma et al. (2016) explored its use in the asymmetric synthesis of chiral P−N bidentate ligands (Ma et al., 2016).
4. Antioxidant and Antitumor Properties
El‐Borai et al. (2013) reported the synthesis of pyrazolopyridines related to this compound, examining their antioxidant and antitumor activities, indicating potential applications in disease treatment and prevention (El‐Borai et al., 2013).
5. Synthesis of Heterocyclic Systems
The compound is used in the synthesis of various heterocyclic systems. Bogolyubov et al. (2004) demonstrated its use in creating novel heterocyclic structures, highlighting its versatility in synthetic chemistry (Bogolyubov et al., 2004).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(5-methylpyridin-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-4-6-14(18-10-11)13(17)8-12-5-7-15(19-2)16(9-12)20-3/h4-7,9-10,13H,8,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDSGVQSZKYTIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(CC2=CC(=C(C=C2)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-1-(5-methylpyridin-2-yl)ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



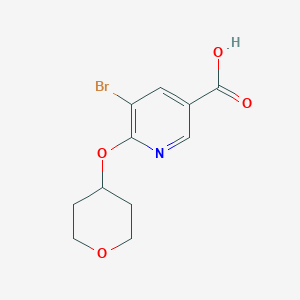
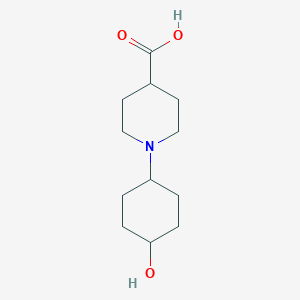

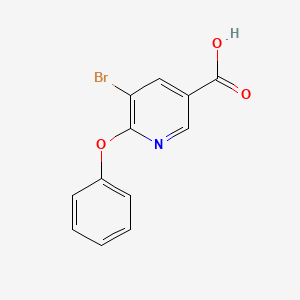

![4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinic acid](/img/structure/B1391627.png)
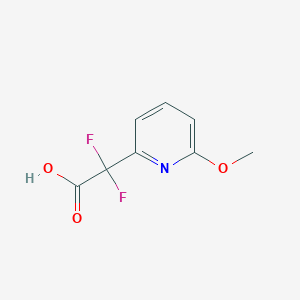
![(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1391631.png)
![2-[(4-Nitrophenyl)thio]thiophene](/img/structure/B1391632.png)
![1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone](/img/structure/B1391633.png)

